

Navigating the Structural Landscape of Fluorinated Aniline Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 4,5-Difluoro-2-methoxyaniline

Cat. No.: B1319555

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For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional atomic arrangement of molecules is paramount for rational drug design and materials science. This guide provides a comparative analysis of **4,5-Difluoro-2-methoxyaniline** and its isomers, alongside a detailed experimental framework for determining its X-ray crystallographic structure, a currently unreported dataset.

While the crystal structure of **4,5-Difluoro-2-methoxyaniline** has yet to be publicly documented, this guide offers a comprehensive roadmap for its elucidation. By comparing its known properties with those of related, commercially available isomers, we can anticipate the structural influence of its unique substitution pattern. Furthermore, we present a generalized, robust experimental protocol for the synthesis, crystallization, and subsequent X-ray diffraction analysis of the title compound, empowering researchers to uncover its precise molecular architecture.

Comparative Analysis of Fluorinated 2-Methoxyaniline Isomers

The strategic placement of fluorine atoms on the aniline ring is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. The following table summarizes the known properties of **4,5-Difluoro-2-methoxyaniline** and compares them with other commercially available fluorinated 2-

methoxyaniline isomers. This comparative data highlights the subtle yet significant impact of fluorine substitution on the molecule's fundamental characteristics.

Property	4,5-Difluoro-2-methoxyaniline	4-Fluoro-2-methoxyaniline	5-Fluoro-2-methoxyaniline	2-Fluoro-5-methoxyaniline
CAS Number	1017779-71-3	450-91-9[1]	1978-39-8[2]	62257-15-2[3]
Molecular Formula	C ₇ H ₇ F ₂ NO	C ₇ H ₈ FNO[1]	C ₇ H ₈ FNO[2]	C ₇ H ₈ FNO[3]
Molecular Weight	159.14 g/mol	141.14 g/mol [1]	141.14 g/mol [2]	141.14 g/mol [3]
Appearance	Not specified	-	Dark brown liquid[2]	Not specified
Boiling Point	Not specified	215°C at 756 Torr[4]	78-82°C at 5 mmHg[2]	Not specified
pKa	Not specified	4.60[4]	Not specified	Not specified
Crystal Structure	To be determined	To be determined	To be determined	To be determined

Experimental Protocols

Synthesis of 4,5-Difluoro-2-methoxyaniline

The synthesis of **4,5-Difluoro-2-methoxyaniline** can be achieved through the reduction of the corresponding nitro compound, 4,5-difluoro-2-nitroanisole. A general and reliable method involves catalytic hydrogenation.

Materials:

- 4,5-difluoro-2-nitroanisole
- Palladium on carbon (10% Pd/C)
- Ethanol (or other suitable solvent like ethyl acetate)
- Hydrogen gas (H₂)

- Inert gas (Nitrogen or Argon)
- Filtration aid (e.g., Celite)

Procedure:

- In a hydrogenation vessel, dissolve 4,5-difluoro-2-nitroanisole in ethanol.
- Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.
- Seal the vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Once the reaction is complete (disappearance of the starting material), purge the vessel with an inert gas to remove excess hydrogen.
- Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- Rinse the filter cake with a small amount of ethanol.
- Evaporate the solvent from the filtrate under reduced pressure to yield the crude **4,5-Difluoro-2-methoxyaniline**.
- The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Crystallization for X-ray Diffraction

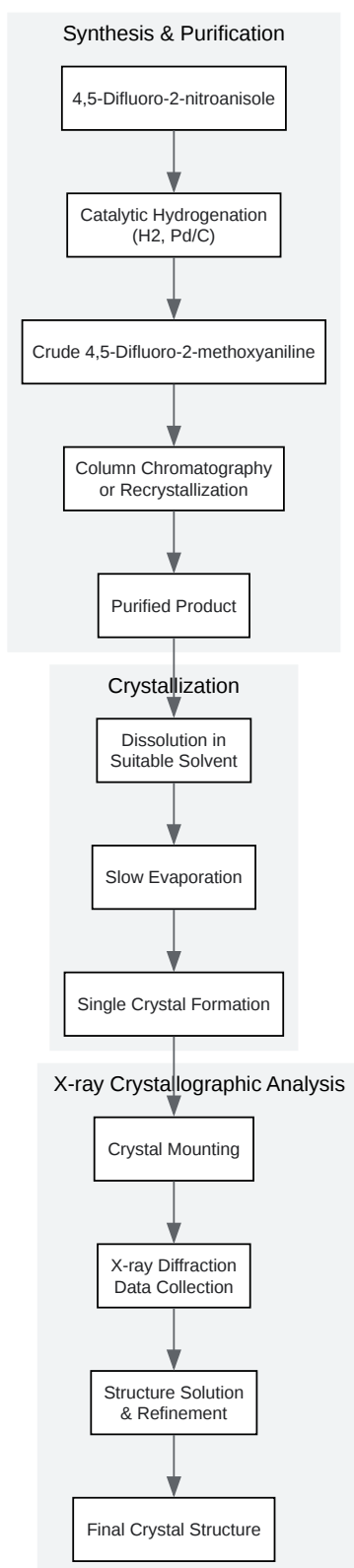
Obtaining high-quality single crystals is crucial for successful X-ray crystallographic analysis. For aniline derivatives, slow evaporation of a saturated solution is a commonly employed and effective technique.

Procedure:

- **Solvent Selection:** The choice of solvent is critical. The ideal solvent should dissolve the compound moderately. A solvent screen using small amounts of the purified product in various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, or mixtures thereof) should be performed to identify suitable candidates.
- **Preparation of a Saturated Solution:** Gently warm the chosen solvent and dissolve the purified **4,5-Difluoro-2-methoxyaniline** until a saturated or near-saturated solution is obtained.
- **Slow Evaporation:** Filter the warm solution to remove any particulate matter and transfer it to a clean vial. Cover the vial with a cap that has small perforations or with parafilm pierced with a needle. This allows for slow evaporation of the solvent.
- **Crystal Growth:** Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.
- **Crystal Harvesting:** Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully remove them from the solution using a spatula or forceps and allow them to dry.

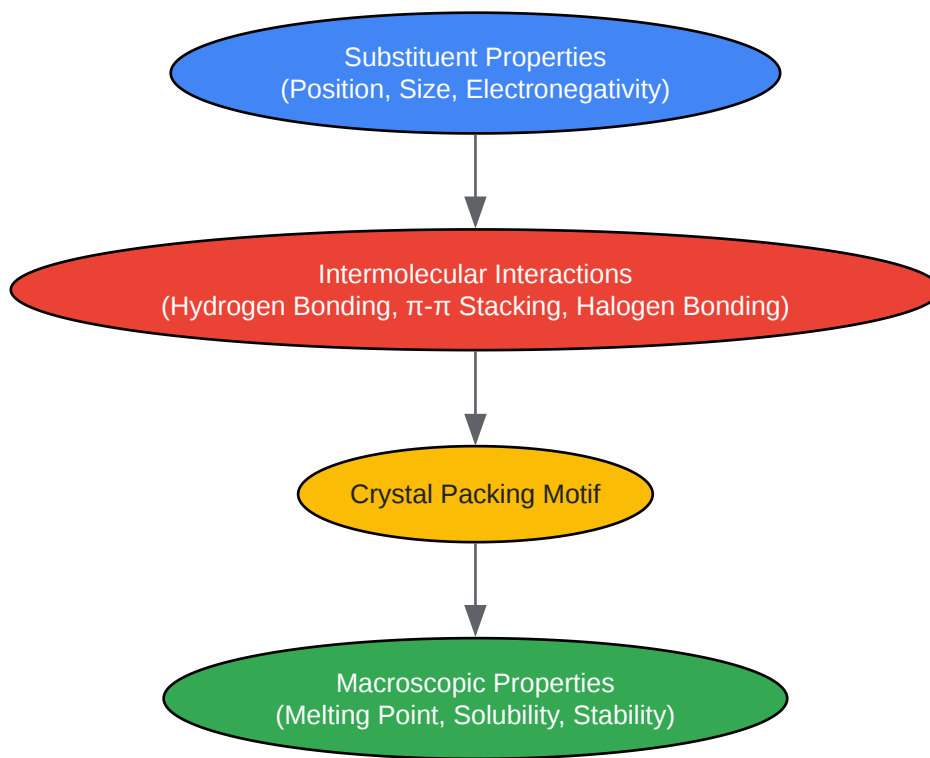
Visualizing Experimental and Logical Workflows

To further guide the research process, the following diagrams, generated using the DOT language, illustrate the key workflows and conceptual relationships involved in the crystallographic analysis of **4,5-Difluoro-2-methoxyaniline** derivatives.



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General experimental workflow for the synthesis and crystallographic analysis of **4,5-Difluoro-2-methoxyaniline**.



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Conceptual diagram illustrating the influence of substituent properties on crystal packing and macroscopic properties.

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